molecular formula C19H23NO2 B195833 Doxepinol CAS No. 4504-88-5

Doxepinol

Cat. No. B195833
CAS RN: 4504-88-5
M. Wt: 297.4 g/mol
InChI Key: ZEKLFUWSVQYTOO-UHFFFAOYSA-N
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Description

Doxepin, also known as Doxepinol, is a psychotropic agent with antidepressant and anxiolytic properties . It is a tertiary amine that can be presented as (E) and (Z) stereoisomers with the (Z) stereoisomer corresponding to cidoxepin . Doxepin is used to treat major depressive disorder, anxiety disorders, chronic hives, and insomnia .


Synthesis Analysis

The synthesis of doxepin hydrochloride involves several steps, including nucleophilic addition reaction on 6,11-dihydrodibenzo [b,e]oxepin-11-one (compound A) and 3-chloropropyl-tert-butyl ether (compound B) by adding magnesium powder and using THF (tetrahydrofuran) and/or anhydrous aether as a solvent . The reaction steps also include heating hydroxy compounds in a strongly-alkaline alcohol solvent to perform elimination reaction, carrying out nucleophilic substitution reaction on olefin compounds in the presence of haloid acid, and carrying out nucleophilic substitution reaction on halide and dimethylamine in the presence of an ether solvent by adding an organic lithium compound .


Molecular Structure Analysis

The crystal structure of the human histamine H1 receptor (H1R) has been determined in complex with its inverse agonist doxepin, a first-generation antihistamine . The crystal structure showed that doxepin sits deeply inside the ligand-binding pocket and predominantly interacts with residues highly conserved among other aminergic receptors . The crystal structure of (E)-doxepin hydrochloride has been solved and refined using synchrotron X-ray powder diffraction data, and optimized using density functional techniques .


Chemical Reactions Analysis

Doxepin has been found to have physicochemical incompatibility with dextrose in solid-state mixtures . The compatibility was evaluated using different physicochemical methods such as differential scanning calorimetry (DSC), Fourier transform infrared spectroscopy, and mass spectrometry .


Physical And Chemical Properties Analysis

Doxepin is a small molecule with a chemical formula of C19H21NO and a molecular weight of 279.3761 . It is a white crystalline solid readily soluble in water, lower alcohols, and chloroform .

Scientific Research Applications

  • Treatment of Insomnia : Doxepin is effective at low doses (1, 3, and 6 mg) as an H1 receptor antagonist for treating primary insomnia in adults and geriatric patients. It has a unique potency and selectivity for antagonizing the H1 receptor at these low doses (Singh & Becker, 2007). Further studies support its efficacy for sleep maintenance insomnia and its safety profile, noting its advantage over other medications for insomnia (Goforth, 2009).

  • Drug Delivery Applications : Research on doxepin hydrochloride's drug delivery using ZIF-8 nanoparticles demonstrated effective drug uptake and release, indicating its potential as a carrier for doxepin (Dou et al., 2021).

  • Treatment of Pain in Oral Mucositis : A study on the development of semisolid formulations containing doxepin for pain relief in oral mucositis related to chemotherapy or radiotherapy in head and neck cancer patients showed promising results. The formulation provided pain relief and had an optimal drug permeation rate (Sanz et al., 2017).

  • Chronic Idiopathic Urticaria Treatment : Doxepin hydrochloride was found effective in treating chronic idiopathic urticaria, showing a significant reduction in lesions, itch/discomfort, and swelling or angioedema compared to placebo (Goldsobel et al., 1986).

  • Effect on Voltage-Dependent K+ Channels : Doxepin inhibits voltage-dependent K+ (Kv) channels in rabbit coronary arterial smooth muscle cells. This action suggests its potential impact on vascular Kv channels, which can have implications in cardiovascular conditions (Li et al., 2019).

  • Management of Pain : Intrathecal administration of doxepin showed efficacy in attenuating pain in rats, suggesting its potential application in pain management (Wordliczek et al., 2005).

  • Antibacterial Effects : A study investigating doxepin's antibacterial effects concluded that it does not have significant antibiotic effects against gram-negative and gram-positive bacterial strains (Tazehk, 2018).

  • Efficacy in Primary Insomnia : Clinical trials demonstrated the efficacy and safety of doxepin in adults with primary insomnia, with significant improvements in wake time during sleep and overall sleep efficiency (Roth et al., 2007).

  • Metabolic and Renal Effects : A study on obese mice found that doxepin potentially exacerbates renal damage, glucose intolerance, nonalcoholic fatty liver disease, and urinary chromium loss, suggesting caution in its use in certain patient populations (Chang et al., 2021).

  • Neuroprotective Effects : Doxepin has been found to protect cultured neurons against oxidative stress-induced injury, indicating its potential neuroprotective properties (Ji et al., 2004).

Safety And Hazards

When handling doxepin, it is recommended to avoid breathing mist, gas, or vapors, avoid contact with skin and eyes, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

Doxepin is currently used for the treatment of depression, anxiety, manic-depressive disorder, and insomnia . Future research may focus on further understanding its mechanism of action, improving its synthesis process, and exploring its potential uses in other medical conditions.

properties

IUPAC Name

11-[3-(dimethylamino)propyl]-6H-benzo[c][1]benzoxepin-11-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO2/c1-20(2)13-7-12-19(21)16-9-4-3-8-15(16)14-22-18-11-6-5-10-17(18)19/h3-6,8-11,21H,7,12-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEKLFUWSVQYTOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCC1(C2=CC=CC=C2COC3=CC=CC=C31)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70963330
Record name 11-[3-(Dimethylamino)propyl]-6,11-dihydrodibenzo[b,e]oxepin-11-ol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Doxepinol

CAS RN

4504-88-5
Record name 11-[3-(Dimethylamino)propyl]-6,11-dihydrodibenz[b,e]oxepin-11-ol
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Record name Doxepinol
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Record name 11-[3-(Dimethylamino)propyl]-6,11-dihydrodibenzo[b,e]oxepin-11-ol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 11-[3-(dimethylamino)propyl]-6,11-dihydrodibenz[b,e]oxepin-11-ol
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Record name DOXEPINOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
TD Cyr, RC Lawrence… - Journal of AOAC …, 1992 - academic.oup.com
… presence of a Lewis acid to doxepinone, and reaction with a nucleophile (2), such as a Grignard reagent, to doxepinol. Dehydration of doxepinol under acidic condition yields doxepin. …
Number of citations: 5 academic.oup.com

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